REACTION_SMILES
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[CH2:18]1[NH:19][CH2:20][CH2:21][NH:22][CH2:23]1.[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][NH:6][CH2:7]1.[Cl:10][C:11](=[O:12])[O:13][CH2:14][CH3:15].[ClH:9].[Na+:17].[OH-:16].[OH2:24]>>[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][N:6]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1CNCCN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CC1CNCC(C)N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CC(C)NC(C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:18]1[NH:19][CH2:20][CH2:21][NH:22][CH2:23]1.[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][NH:6][CH2:7]1.[Cl:10][C:11](=[O:12])[O:13][CH2:14][CH3:15].[ClH:9].[Na+:17].[OH-:16].[OH2:24]>>[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][N:6]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CNCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CNCC(C)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CC(C)NC(C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |